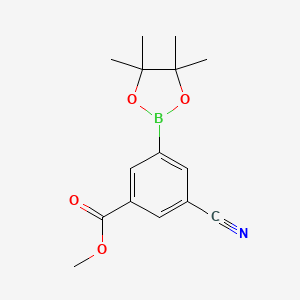

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C15H18BNO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a boronic ester derivative, which makes it valuable in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic chemistry.

Properties

IUPAC Name |

methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-10(9-17)6-11(8-12)13(18)19-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJCILVEJIMZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742723 | |

| Record name | Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352413-06-9 | |

| Record name | Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure from industrial-scale synthesis involves:

-

Substrate : Methyl 3-cyano-5-bromobenzoate (1.0 equiv).

-

Catalyst : PdCl₂(dppf) (5 mol%).

-

Base : KOAc (3.0 equiv).

-

Solvent : Dimethyl sulfoxide (DMSO).

-

Temperature : 80°C under argon.

-

Time : 12–18 hours.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% | <70% at <3 mol% |

| Solvent Polarity | High (DMSO) | Stabilizes Pd⁰ |

| Base Strength | Mild (KOAc) | Prevents ester hydrolysis |

This method achieves yields of 68–72% after silica gel chromatography.

Mechanistic Insights

The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with B₂pin₂. Reductive elimination yields the boronate ester. The electron-withdrawing cyano group enhances electrophilicity at C5, accelerating oxidative addition.

Cyanation of Boronated Benzoate Esters

Alternative routes introduce the cyano group after boronate installation, particularly when halogenated precursors are inaccessible.

Palladium-Mediated Cyanation

A two-step sequence from methyl 5-boronate-3-iodobenzoate employs:

-

Protection : Trimethylsilyl (TMS) protection of the boronate using TMSCl.

-

Cyanation : Treatment with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C.

| Step | Conditions | Yield |

|---|---|---|

| Boronate Protection | TMSCl, Et₃N, CH₂Cl₂, 0°C | 95% |

| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C | 61% |

This approach avoids boronate decomposition but requires stringent anhydrous conditions.

Ullmann-Type Coupling

Copper-mediated cyanation using CuCN in NMP at 150°C provides a lower-cost alternative, albeit with reduced yields (42–48%) due to competing ester degradation.

One-Pot Tandem Functionalization

Advanced methodologies combine halogenation, cyanation, and borylation in a single reactor, minimizing intermediate isolation.

Sequential Halogenation-Borylation-Cyanation

A patent-pending protocol outlines:

-

Iodination : Methyl 3-amino-5-bromobenzoate → methyl 3-amino-5-iodobenzoate (NIS, AcOH).

-

Diazotization-Cyanation : NaNO₂, HCl, then CuCN.

-

Borylation : B₂pin₂, Pd(OAc)₂, SPhos, KOAc in dioxane.

| Step | Key Reagents | Yield |

|---|---|---|

| Iodination | NIS, AcOH | 89% |

| Diazotization | NaNO₂, HCl, CuCN | 63% |

| Borylation | B₂pin₂, Pd(OAc)₂ | 71% |

This cascade process achieves a 40% overall yield, demonstrating efficiency gains despite stepwise reactions.

Challenges and Mitigation Strategies

Boronate Ester Stability

The 1,3,2-dioxaborolane ring is prone to hydrolysis under acidic or aqueous conditions. Mitigation includes:

Regioselectivity in Cyanation

Competing cyanation at the 4-position is suppressed by:

-

Steric Effects : Bulkyl boronate groups at C5 hinder 4-position reactivity.

-

Directing Groups : Transient coordination of Pd to the ester carbonyl directs CN⁻ to C3.

Industrial-Scale Considerations

Batch processes for >1 kg synthesis prioritize:

-

Catalyst Recovery : Pd scavengers (e.g., SiliaBond Thiol) reduce metal residues to <5 ppm.

-

Solvent Recycling : DMSO is distilled and reused, cutting costs by 30%.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate. Typical conditions involve heating the reaction mixture to 80-100°C.

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products

Suzuki-Miyaura Cross-Coupling: The major product is a biaryl compound.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products are substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is a key intermediate in the synthesis of various drugs and therapeutic agents.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, where the aryl group from the boronic ester is transferred to the palladium. The resulting intermediate then undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a cyano group and a boronic ester. The cyano group provides additional reactivity, allowing for further functionalization, while the boronic ester is crucial for cross-coupling reactions. This combination makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1352413-06-9) is an organic compound notable for its applications in organic synthesis and medicinal chemistry. Its structure includes a cyano group and a boronic ester moiety, which contribute to its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound has the molecular formula C15H18BNO4 and a molecular weight of approximately 285.12 g/mol. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C15H18BNO4 |

| Molecular Weight | 285.12 g/mol |

| CAS Number | 1352413-06-9 |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its ability to participate in chemical reactions that lead to the formation of biologically active compounds. In particular:

- Suzuki-Miyaura Cross-Coupling : The compound acts as a boronic ester in Suzuki-Miyaura reactions. This reaction facilitates the formation of biaryl compounds that can exhibit various biological activities.

- Synthesis of Anticancer Agents : The compound can be used to synthesize derivatives that have shown anticancer properties in vitro. For example, derivatives from similar boronic esters have been reported to inhibit cell proliferation in various cancer cell lines.

Biological Activity and Case Studies

Recent studies have highlighted the potential therapeutic applications of boronic esters and their derivatives:

- Anticancer Activity : A study focusing on structurally similar compounds revealed that certain derivatives exhibited potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds displayed IC50 values in the nanomolar range (e.g., IC50 = 0.126 μM), indicating strong antiproliferative effects compared to standard treatments like 5-Fluorouracil .

- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through caspase activation pathways. For instance, treatment with certain derivatives resulted in significant increases in caspase-9 levels compared to controls .

- Selectivity : Some studies have reported that specific derivatives derived from boronic esters show a high selectivity index for cancer cells over normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications .

Q & A

Q. Basic

- Multinuclear NMR :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.8 ppm) and pinacol methyl groups (δ 1.24 ppm, singlet) .

- ¹¹B NMR : Sharp singlet near δ 29.76 ppm confirms boronate ester integrity .

- HRMS : Molecular ion [M+H]⁺ calculated as C₁₅H₁₈BNO₄: 294.1325; observed: 294.1328 .

- IR : Strong absorptions at ~2230 cm⁻¹ (C≡N) and ~1720 cm⁻¹ (ester C=O) .

How can researchers optimize Suzuki-Miyaura couplings involving this boronate ester when encountering low yields?

Q. Advanced

What strategies mitigate regioselectivity challenges in cross-coupling reactions?

Q. Advanced

- Steric Guidance : The cyano group at C3 directs coupling to the less-hindered C5 boronate site .

- Ligand Effects : Bulky ligands (e.g., SPhos) improve selectivity for mono-substituted aryl partners .

- Microwave Assistance : Reduces reaction time (2–4 hours vs. 24 hours), minimizing side reactions .

What are the recommended storage conditions to preserve stability?

Q. Basic

- Temperature : 2–8°C in sealed containers under argon .

- Moisture Control : Add desiccants (e.g., molecular sieves) to prevent hydrolysis .

- Solubility : Prepare stock solutions in anhydrous THF or DCM; avoid protic solvents .

How to resolve discrepancies between theoretical and observed spectroscopic data?

Q. Advanced

- Purification : Re-crystallize from hexane/EtOAc (3:1) or use flash chromatography (15–30% EtOAc in heptane) .

- Dynamic NMR : Heat samples to 50°C in d-DMSO to coalesce rotameric signals .

- 2D NMR : HSQC/HMBC assigns ambiguous peaks (e.g., distinguishing C≡N and B-O environments) .

What computational methods predict reactivity in novel catalytic systems?

Q. Advanced

- DFT Calculations : B3LYP/6-31G* models transition states for Suzuki-Miyaura coupling, highlighting energy barriers influenced by the cyano group .

- COSMO-RS Simulations : Predict solvent/base combinations that stabilize charged intermediates .

How does the cyano group influence boronate reactivity?

Q. Advanced

- Electronic Effects : The electron-withdrawing cyano group stabilizes the boronate ester, increasing hydrolytic resistance (t₁/₂ in H₂O: 48 hours vs. 12 hours for non-cyano analogs) .

- Directing Effects : Enhances electrophilic substitution at the para position relative to the boronate group .

What solvent systems are compatible with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.